molecular formula C13H16O3 B1601501 Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 83781-71-9

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B1601501
CAS RN: 83781-71-9
M. Wt: 220.26 g/mol
InChI Key: LPVPIHAVUIQSCD-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is similar to “Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” which has a molecular weight of 190.241. Another similar compound is “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” which has a molecular weight of 146.22892.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate”. However, tetralin, a related compound, is produced by the catalytic hydrogenation of naphthalene3.



Molecular Structure Analysis

The molecular structure of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is not readily available. However, the structure of a similar compound, “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-”, is available2.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not readily available. However, tetralin, a related compound, is used in coal liquefaction and as an alternative to turpentine in paints and waxes4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not readily available. However, “Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” is a liquid at room temperature1.


Safety And Hazards

The safety and hazards of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not readily available. However, “Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” has several hazard statements including H302, H315, H319, and H3351.


Future Directions

properties

IUPAC Name

methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVPIHAVUIQSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516679
Record name Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS RN

83781-71-9
Record name Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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